(1-Benzylazetidin-2-yl)methanol
Overview
Description
“(1-Benzylazetidin-2-yl)methanol” is a chemical compound with the molecular formula C11H15NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Benzylazetidin-2-yl)methanol” consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The molar mass is 177.24 g/mol .Physical And Chemical Properties Analysis
“(1-Benzylazetidin-2-yl)methanol” has a predicted density of 1.115±0.06 g/cm3 . Its boiling point is predicted to be 275.2±13.0 °C , and it has a flash point of 125.677°C . The vapor pressure is 0.002mmHg at 25°C , and the refractive index is 1.579 .Scientific Research Applications
Corrosion Inhibition
(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), a related compound to (1-Benzylazetidin-2-yl)methanol, has been explored as a corrosion inhibitor for mild steel in acidic environments. It demonstrates effective inhibition properties, likely due to its ability to adsorb on metal surfaces through electron interactions (Ma et al., 2017).
Chemical Synthesis
(1-Benzylazetidin-2-yl)methanol is involved in the synthesis of various chemical compounds. For instance, it plays a role in the formation of aziridine-2-carboxylates, which are precursors to α-amino-β-hydroxy-γ-butyrolactone, a compound with potential pharmaceutical applications (de Saint-Fuscien & Dodd, 2000).
Medicinal Chemistry
In the realm of medicinal chemistry, (1-Benzylazetidin-2-yl)methanol derivatives have been synthesized and studied for their inhibitory properties against COX-2, an enzyme involved in inflammation and pain. This research aims to develop safer and more effective anti-inflammatory drugs (Tabatabai et al., 2012).
Catalysis
In catalysis, derivatives of (1-Benzylazetidin-2-yl)methanol, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, have been found to be highly effective in facilitating Huisgen 1,3-dipolar cycloadditions, a key reaction in organic synthesis (Ozcubukcu et al., 2009).
Enantiodiscrimination
Enantiopure aziridin-2-yl methanols, closely related to (1-Benzylazetidin-2-yl)methanol, have been employed as sensors for the enantiodiscrimination of α-racemic carboxylic acids. This application is significant in chiral chemistry for the determination of enantiomeric excess (Malinowska et al., 2020).
Asymmetric Catalysis
(1-Benzylazetidin-2-yl)methanol derivatives have been used in asymmetric catalysis, particularly in the addition of organozinc reagents to aldehydes. This application is crucial in synthesizing chiral molecules, which are important in pharmaceuticals and agrochemicals (Wang et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1-benzylazetidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRDXAKZYYOKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953313 | |
Record name | (1-Benzylazetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylazetidin-2-yl)methanol | |
CAS RN |
31247-34-4 | |
Record name | (1-Benzylazetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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